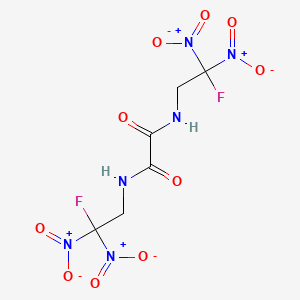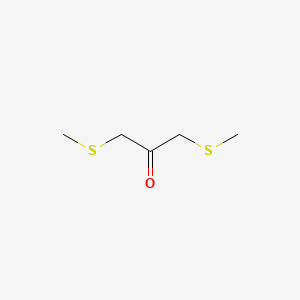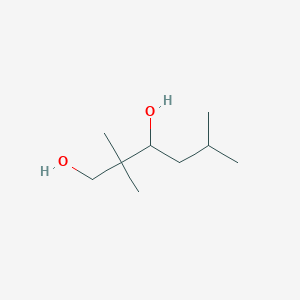
2,2,5-Trimethylhexane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5-Trimethylhexane-1,3-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a branched carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2,5-Trimethylhexane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of corresponding diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the dihydroxylation of alkenes using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes, where catalysts such as palladium on carbon (Pd/C) are used to facilitate the addition of hydrogen to precursor molecules. The choice of method depends on factors like yield, cost, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,5-Trimethylhexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: CrO3 in acidic medium, PCC in dichloromethane.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: SOCl2 in pyridine, PBr3 in tetrahydrofuran (THF).
Major Products Formed:
- Oxidation leads to the formation of ketones or aldehydes.
- Reduction results in the formation of alkanes.
- Substitution yields alkyl halides.
Applications De Recherche Scientifique
2,2,5-Trimethylhexane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2,5-Trimethylhexane-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, facilitating various biochemical and chemical processes. The compound can also undergo enzymatic transformations, leading to the formation of active metabolites that participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
2,2,5-Trimethylhexane: A hydrocarbon with a similar carbon skeleton but lacking hydroxyl groups.
2,3,5-Trimethylhexane-2,3-diol: A diol with hydroxyl groups at different positions on the carbon chain.
2,2,3-Trimethylhexane: Another branched hydrocarbon with a different arrangement of methyl groups.
Uniqueness: 2,2,5-Trimethylhexane-1,3-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
33950-44-6 |
|---|---|
Formule moléculaire |
C9H20O2 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2,2,5-trimethylhexane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-7(2)5-8(11)9(3,4)6-10/h7-8,10-11H,5-6H2,1-4H3 |
Clé InChI |
QZWWNTLVHSJFRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(C)(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



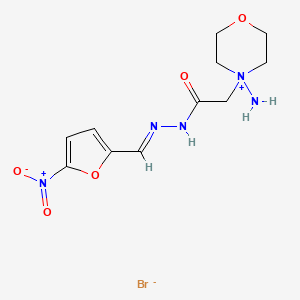
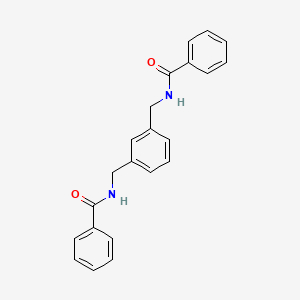
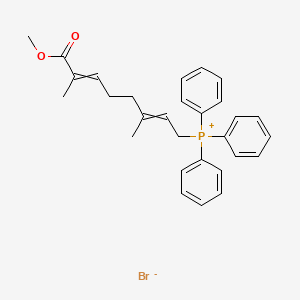

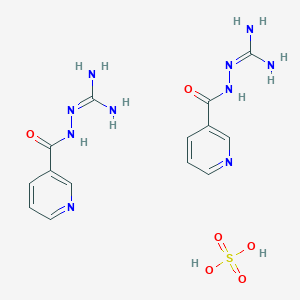
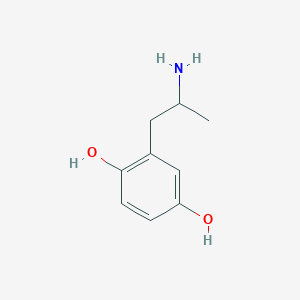
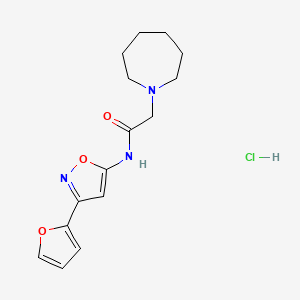
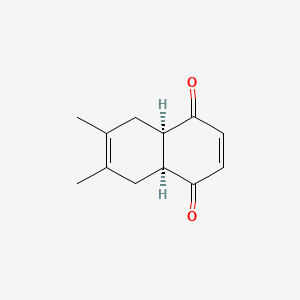
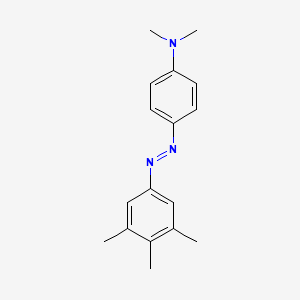
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
